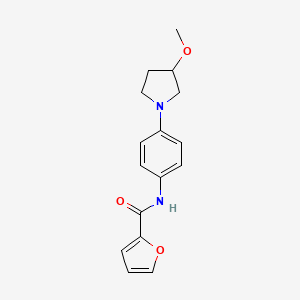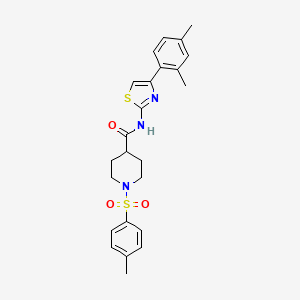
5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: is a heterocyclic aromatic compound with a pyridine ring substituted with bromine, methoxy, methyl, and formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Methylation: The addition of a methyl group, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-2-methoxy-6-methylpyridine-3-methanol.
Coupling: Biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the methoxy and formyl groups, making it less versatile in certain synthetic applications.
5-Bromo-2-methoxypyridine:
5-Bromo-2-methylpyridine: Lacks the methoxy and formyl groups, limiting its use in specific reactions.
Uniqueness: : 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is unique due to the combination of bromine, methoxy, methyl, and formyl groups on the pyridine ring. This unique substitution pattern provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLIBWJCOQNJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2440015.png)

![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)

![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)


![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)


![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)


